N4-(1-phenylethyl)quinazoline-2,4-diamine
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Overview
Description
N4-(1-phenylethyl)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The compound’s structure consists of a quinazoline core with a phenylethyl group attached to the nitrogen atom at the fourth position.
Scientific Research Applications
N4-(1-phenylethyl)quinazoline-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Future Directions
Quinazoline derivatives, including “N4-(1-phenylethyl)quinazoline-2,4-diamine”, have drawn immense attention due to their significant biological activities . Future research could focus on further exploring the medicinal properties of these compounds and developing more effective treatments for various diseases .
Mechanism of Action
Target of Action
N4-(1-phenylethyl)quinazoline-2,4-diamine is a derivative of quinazoline, a heterocyclic compound that has drawn immense attention due to its significant biological activities Quinazoline derivatives have been reported to show a broad range of medicinal activities, suggesting they interact with multiple targets .
Mode of Action
Quinazoline derivatives have been known to exhibit various biological activities, such as anticancer, antifungal, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes that result in these therapeutic effects.
Biochemical Pathways
Quinazoline derivatives have been reported to inhibit thymidylate synthase, poly- (adp-ribose) polymerase (parp), and tyrosine kinase . These enzymes play crucial roles in DNA synthesis and repair, protein phosphorylation, and signal transduction, suggesting that the compound may affect these pathways.
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in therapeutic effects .
Biochemical Analysis
Biochemical Properties
N4-(1-Phenylethyl)quinazoline-2,4-diamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of a multisubunit membrane protein . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules.
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been reported to show remarkable anti-cancer activity . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific effects at the molecular level depend on the type of cell and the biochemical environment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, quinazoline derivatives are generally known for their broad range of medicinal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-phenylethyl)quinazoline-2,4-diamine typically involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization . One common method involves the decarboxylation of a 2-carboxy derivative . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N4-(1-phenylethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine
- N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine
Uniqueness
N4-(1-phenylethyl)quinazoline-2,4-diamine is unique due to its specific phenylethyl substitution, which can confer distinct biological activities and chemical properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
4-N-(1-phenylethyl)quinazoline-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCEDZXRWDLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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